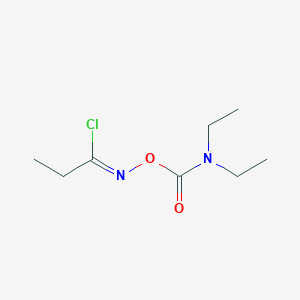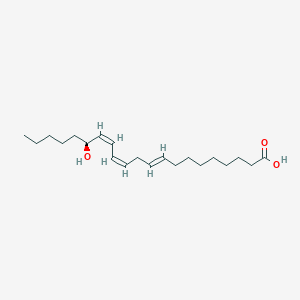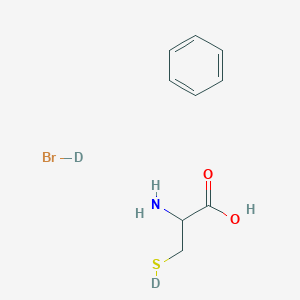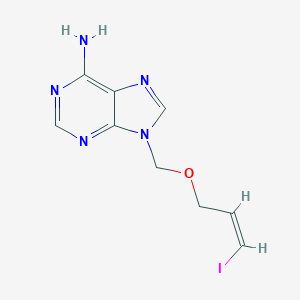
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for many years. DEPC is a derivative of imidazole and is commonly used as a reagent for the modification of RNA and other nucleic acids. DEPC has been shown to be an effective tool for studying the structure and function of RNA molecules, and has been used in a variety of applications, including RNA sequencing, RNA modification analysis, and RNA structure determination.
作用機序
The mechanism of action of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of the compound with the nucleotide bases in RNA. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride reacts specifically with the N1 position of adenine and the N7 position of guanine, leading to the formation of modified RNA molecules. The modification of RNA by N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can have a variety of effects on RNA structure and function, depending on the specific location of the modification within the RNA molecule.
Biochemical and Physiological Effects:
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has been shown to have a variety of biochemical and physiological effects on RNA molecules. The modification of RNA by N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can lead to changes in RNA structure and function, including changes in RNA stability, RNA-protein interactions, and RNA folding. These effects can be used to study the structure and function of RNA molecules in a variety of biological systems.
実験室実験の利点と制限
One of the main advantages of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is its ability to modify RNA molecules in a specific and controlled manner. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can be used to modify specific nucleotide bases within RNA molecules, allowing researchers to study the effects of these modifications on RNA structure and function. However, N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride also has some limitations, including its potential toxicity and the fact that it can only modify a limited number of nucleotide bases within RNA molecules.
将来の方向性
There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride and RNA biology. One area of research that is currently receiving a lot of attention is the use of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride for the modification of RNA in vivo. This approach involves the use of modified N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride molecules that can enter cells and modify RNA molecules in a specific and controlled manner. This approach could have a variety of applications, including the development of new RNA-based therapies for a variety of diseases. Other potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride include the development of new methods for RNA sequencing and RNA structure determination, as well as the study of the effects of RNA modifications on gene expression and cellular function.
Conclusion:
In conclusion, N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is a powerful tool for studying the structure and function of RNA molecules. The compound has been used in a variety of scientific research applications, including RNA sequencing, RNA modification analysis, and RNA structure determination. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has a specific mechanism of action, and can modify RNA molecules in a controlled and specific manner. While N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has some limitations, it remains a valuable tool for RNA biology research, and has many potential future directions for research and development.
合成法
The synthesis of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of imidazole with diethyl chlorophosphate, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained by purification through distillation or column chromatography. The synthesis of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
科学的研究の応用
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has been used in a wide range of scientific research applications, particularly in the field of RNA biology. One of the most common uses of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is in the modification of RNA molecules. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can react with the nucleotide bases in RNA, particularly adenine and guanine, leading to the formation of modified RNA molecules that can be used for a variety of applications, including RNA sequencing and RNA structure determination.
特性
CAS番号 |
134871-03-7 |
|---|---|
製品名 |
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride |
分子式 |
C8H15ClN2O2 |
分子量 |
206.67 g/mol |
IUPAC名 |
[(Z)-1-chloropropylideneamino] N,N-diethylcarbamate |
InChI |
InChI=1S/C8H15ClN2O2/c1-4-7(9)10-13-8(12)11(5-2)6-3/h4-6H2,1-3H3/b10-7- |
InChIキー |
AHWRKXVOKXWPEB-YFHOEESVSA-N |
異性体SMILES |
CC/C(=N/OC(=O)N(CC)CC)/Cl |
SMILES |
CCC(=NOC(=O)N(CC)CC)Cl |
正規SMILES |
CCC(=NOC(=O)N(CC)CC)Cl |
同義語 |
(1-chloropropylideneamino) N,N-diethylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
